(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione
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Overview
Description
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
1. Fungal Extraction and Crystallography
The compound Metacridamide B methanol-d4 monosolvate, a derivative similar to the compound , was extracted from the fungus Metarhizium acridum. This research highlights the role of such compounds in fungal biochemistry and their potential utility in crystallography studies. The crystal structure confirmed the absolute configuration of nine stereocenters, which is significant for understanding the 3D arrangement of atoms in these complex molecules (Englich & Krasnoff, 2013).
2. Androgen Biosynthesis Inhibition
Compounds like two androsterone derivatives, which share structural similarities with the compound , have been studied for their ability to inhibit androgen biosynthesis. This kind of research is crucial for understanding the biochemical pathways and potential therapeutic targets in conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
3. Protoporphyrinogen IX Oxidase Inhibition
Research on trifluoromethyl-substituted compounds, which are structurally related to the query compound, has shown that they can act as inhibitors of protoporphyrinogen IX oxidase. This enzyme is important in the biosynthesis of heme, and inhibitors can have significant implications in fields like medicine and agriculture (Li et al., 2005).
properties
Molecular Formula |
C27H36F3NO6 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H36F3NO6/c1-15-8-7-9-19(27(28,29)30)10-11-21(16(2)12-20-13-17(3)37-31-20)36-23(33)14-22(32)26(5,6)25(35)18(4)24(15)34/h7-8,10,12-13,15,18,21-22,24,32,34H,9,11,14H2,1-6H3/b8-7+,16-12+,19-10+/t15-,18+,21-,22-,24-/m0/s1 |
InChI Key |
DNCHSYUWCVTLJJ-PHNYORQKSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C(F)(F)F |
SMILES |
O=C(C[C@H](O)C1(C)C)O[C@H](/C(C)=C/C2=NOC(C)=C2)C/C=C(C(F)(F)F)\C/C=C/[C@H](C)[C@H](O)[C@@H](C)C1=O |
Canonical SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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